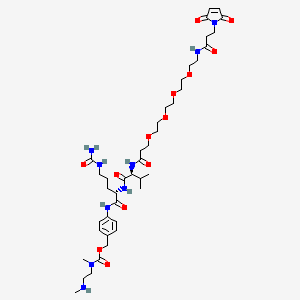

Mal-PEG4-VC-PAB-DMEA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mal-PEG4-VC-PAB-DMEA is a cleavable antibody-drug conjugate linker that incorporates a maleimide moiety. This compound is primarily used in the synthesis of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-VC-PAB-DMEA involves several steps:

Preparation of the Maleimide Group: The maleimide group is synthesized through the reaction of maleic anhydride with an amine, followed by cyclization.

PEGylation: Polyethylene glycol (PEG) chains are attached to the maleimide group to enhance solubility and stability.

VC-PAB Linker Formation: The valine-citrulline (VC) dipeptide is coupled with a para-aminobenzyl (PAB) spacer to form the VC-PAB linker.

Conjugation: The PEGylated maleimide is then conjugated with the VC-PAB linker to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and pH.

Purification: Using techniques such as chromatography and crystallization to purify the final product.

Quality Control: Ensuring the product meets stringent quality standards through various analytical techniques.

化学反应分析

Types of Reactions

Mal-PEG4-VC-PAB-DMEA undergoes several types of chemical reactions:

Cleavage: The compound is designed to be cleavable, meaning it can be broken down under specific conditions to release the active drug.

Conjugation: It reacts with thiol groups on antibodies to form stable conjugates.

Common Reagents and Conditions

Cleavage Reactions: Typically involve proteases or acidic conditions to break the linker.

Conjugation Reactions: Often use mild conditions to preserve the integrity of the antibody and the drug.

Major Products Formed

Cleavage Products: The active drug and the cleaved linker.

Conjugation Products: The antibody-drug conjugate, which is the therapeutic agent.

科学研究应用

Targeted Drug Delivery

One of the primary applications of Mal-PEG4-VC-PAB-DMEA is in the design of ADCs aimed at specific tumor markers. This targeted approach allows for:

- Minimized Systemic Toxicity : By concentrating the drug at the tumor site, off-target effects are significantly reduced.

- Enhanced Efficacy : The targeted delivery ensures that high concentrations of cytotoxic agents are delivered directly to cancer cells, improving therapeutic outcomes .

Overcoming Chemotherapy Resistance

Cancer cells often develop resistance to conventional therapies through various mechanisms such as drug efflux and DNA repair pathways. This compound helps overcome these challenges by:

- Ensuring that the cytotoxic drug is delivered specifically to resistant cancer cells.

- Bypassing resistance mechanisms through targeted delivery, allowing DMEA to retain its effectiveness against hard-to-treat tumors .

Precision Medicine

The adaptability of this compound allows it to be conjugated with various targeting moieties, enabling personalized treatment strategies:

- Tailoring therapies based on individual tumor profiles enhances treatment effectiveness.

- Potential for combination therapies with other agents to further improve patient outcomes .

Case Study 1: NAV-001 ADC Development

NAV-001 utilizes Mal-PEG4-VC-PAB-DMAE as a linker with PNU-159682 as a cytotoxic agent. This ADC demonstrated:

- Robust efficacy against MUC16/CA125 expressing tumors in preclinical models.

- Effective bystander activity, killing non-targeted tumor cells adjacent to those expressing the target antigen .

Case Study 2: Duocarmycin-Based ADCs

Research indicates that duocarmycin-based ADCs incorporating Mal-PEG4 linkers exhibit:

- High potency in inhibiting cancer cell growth with IC50 values in nanomolar ranges.

- Promising results in preclinical trials, showcasing significant tumor shrinkage and manageable toxicity profiles .

Comparative Analysis of Linkers in ADCs

The following table summarizes key features of various linkers used in ADCs, including this compound:

| Linker Type | Stability | Cleavage Mechanism | Targeting Efficacy | Clinical Applications |

|---|---|---|---|---|

| This compound | High | Protease-mediated | High | Various ADC developments for cancer |

| Val-Cit Linker | Moderate | Cathepsin B cleavage | High | Used in multiple FDA-approved ADCs |

| Other Conventional | Low | Non-specific | Variable | Limited due to off-target effects |

作用机制

相似化合物的比较

Similar Compounds

Mal-PEG4-VC-PAB-DMEA-PNU-159682: Another cleavable linker used in antibody-drug conjugates, but with a different cytotoxic payload.

This compound TFA: A trifluoroacetic acid salt form of the compound, used for similar applications.

Uniqueness

This compound is unique due to its specific combination of a maleimide group, PEGylation, and a VC-PAB linker. This combination provides enhanced stability, solubility, and targeted delivery, making it highly effective in antibody-drug conjugate applications .

生物活性

Mal-PEG4-VC-PAB-DMEA is a sophisticated drug-linker conjugate primarily utilized in the development of antibody-drug conjugates (ADCs). This compound integrates a maleimide-based linker (Mal-PEG4-VC-PAB) with a potent cytotoxic agent, DMEA-PNU-159682, which is derived from metabolites of nemorubicin. The biological activity of this compound is characterized by its targeted cytotoxic effects, particularly against cancer cells, leveraging the specificity of antibodies to deliver the cytotoxin directly to tumor sites.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C74H98N10O27

- Molecular Weight: 1559.62 g/mol

- CAS Number: 2259318-52-8

The structural integrity of this compound allows it to function effectively as an ADC linker, facilitating the delivery of cytotoxic agents to specific cellular targets while minimizing systemic toxicity.

The biological activity of this compound is primarily attributed to its ability to inhibit DNA topoisomerase II, a critical enzyme involved in DNA replication and repair. By interfering with this enzyme, DMEA-PNU-159682 induces DNA damage, leading to apoptosis in cancer cells. The mechanism can be summarized as follows:

- Targeting: The ADC binds specifically to antigens expressed on the surface of cancer cells.

- Internalization: Upon binding, the ADC is internalized into the cell.

- Release of Cytotoxin: Once inside, the linker is cleaved, releasing DMEA-PNU-159682.

- Cell Death Induction: The released cytotoxin disrupts DNA function, triggering programmed cell death.

Efficacy Studies

Recent studies have demonstrated the efficacy of this compound in various cancer models:

These results indicate that this compound exhibits strong antitumor activity across different types of cancer, showcasing its potential as an effective therapeutic agent.

Case Studies

- NAV-001 ADC : In a study involving NAV-001, an ADC utilizing this compound, researchers found that it effectively targeted and killed MUC16/CA125 expressing tumor cells both in vitro and in vivo. The study highlighted the compound's ability to maintain stability and exhibit bystander killing effects on neighboring non-target cells .

- PCM5B14 Conjugate : Another case study involving PCM5B14 conjugated with DCM through a similar linker demonstrated enhanced targeting capabilities against advanced cancers, further validating the potential applications of this compound in ADC formulations .

属性

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H65N9O13/c1-29(2)37(48-34(52)14-20-59-22-24-61-26-27-62-25-23-60-21-17-44-33(51)13-18-50-35(53)11-12-36(50)54)39(56)47-32(6-5-15-45-40(42)57)38(55)46-31-9-7-30(8-10-31)28-63-41(58)49(4)19-16-43-3/h7-12,29,32,37,43H,5-6,13-28H2,1-4H3,(H,44,51)(H,46,55)(H,47,56)(H,48,52)(H3,42,45,57)/t32-,37-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZJKFNULKGJGO-OCZFFWILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H65N9O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

892.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。